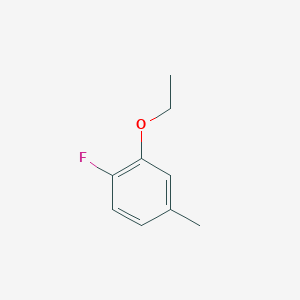

2-Ethoxy-1-fluoro-4-methylbenzene

Description

2-Ethoxy-1-fluoro-4-methylbenzene is a substituted benzene derivative with an ethoxy group (-OCH₂CH₃) at position 2, a fluorine atom at position 1, and a methyl group (-CH₃) at position 4. This arrangement imparts unique electronic and steric properties. The ethoxy group acts as an electron-donating group (EDG) via resonance, while fluorine exhibits competing resonance (EDG) and inductive electron-withdrawing (EWG) effects. The methyl group contributes weak EDG characteristics and steric bulk.

Properties

IUPAC Name |

2-ethoxy-1-fluoro-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-3-11-9-6-7(2)4-5-8(9)10/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDDQXQSUCLYPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-fluoro-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethoxylation of 1-fluoro-4-methylbenzene using ethyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-Ethoxy-1-fluoro-4-methylbenzene may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques are employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: Electrophilic aromatic substitution is a common reaction for this compound, where the ethoxy, fluoro, or methyl groups can be replaced by other substituents.

Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the fluoro group can lead to the formation of 2-ethoxy-4-methylbenzene.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives.

Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

Reduction Reactions: Products include de-fluorinated aromatic compounds.

Scientific Research Applications

2-Ethoxy-1-fluoro-4-methylbenzene has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-fluoro-4-methylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the benzene ring donates electrons to an electrophile, forming a sigma complex. This intermediate then undergoes deprotonation to restore aromaticity, resulting in the substituted product.

Comparison with Similar Compounds

4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene (CAS 1196486-65-3)

This compound shares ethoxy and fluoro substituents but replaces the methyl group with a bulkier phenylmethoxy (-OCH₂C₆H₅) group at position 1.

Etofenprox

Etofenprox (1-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene) contains ethoxyphenyl and phenoxy groups. While it shares an ethoxy moiety, its extended alkyl chain and phenoxy group enhance its insecticidal activity by targeting sodium channels in pests .

Etobenzanid

Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) features an ethoxymethoxy group, which combines ethoxy and methoxy functionalities. This dual ether structure increases solubility in organic matrices, a trait leveraged in herbicide formulations .

Substituent Effects on Key Properties

- Electronic Effects : Fluorine’s inductive withdrawal may stabilize negative charges in intermediates, while ethoxy groups enhance electron density on the aromatic ring.

- Lipophilicity : Ethoxy and methyl groups increase hydrophobicity, favoring membrane permeability. Phenylmethoxy (in CAS 1196486-65-3) further amplifies this trait .

Research Findings and Data Limitations

Insights from Pesticide Chemistry

Fluorine-containing compounds like diflufenican () and flusilazole () demonstrate that fluorine enhances metabolic stability and target binding.

Data Gaps and Inferences

- Physical Properties: No melting/boiling points or solubility data are available for 2-ethoxy-1-fluoro-4-methylbenzene. These can be inferred from analogs: ethoxy groups typically lower melting points compared to hydroxy or nitro substituents.

- Synthetic Routes : highlights commercial availability of 4-ethoxy-2-fluoro-1-(phenylmethoxy)benzene, suggesting possible Friedel-Crafts or nucleophilic substitution pathways for analogous compounds .

Biological Activity

2-Ethoxy-1-fluoro-4-methylbenzene, also known by its chemical formula , is an aromatic compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 2-Ethoxy-1-fluoro-4-methylbenzene features an ethoxy group, a fluoro substituent, and a methyl group attached to a benzene ring. This unique arrangement contributes to its chemical reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 182.19 g/mol |

| Boiling Point | 175 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that 2-Ethoxy-1-fluoro-4-methylbenzene exhibits notable antimicrobial activity against various pathogens. In a study assessing its effectiveness against Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibitory effects.

Minimum Inhibitory Concentration (MIC) Values:

| Organism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a promising candidate for further development in antimicrobial therapies.

The proposed mechanism of action for 2-Ethoxy-1-fluoro-4-methylbenzene involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity. This disruption is thought to occur via:

- Electrophilic Attack: The fluoro group enhances the compound's electrophilicity, allowing it to form adducts with nucleophilic sites on bacterial membranes.

- Inhibition of Protein Synthesis: Similar compounds have been shown to interfere with ribosomal function, thereby inhibiting protein synthesis.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the efficacy of 2-Ethoxy-1-fluoro-4-methylbenzene against biofilm-forming bacteria. The study found that the compound reduced biofilm formation by up to 70% at concentrations lower than its MIC.

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed using human cell lines to evaluate the safety profile of the compound. The results indicated that while antimicrobial activity was significant, cytotoxic effects were observed only at high concentrations (IC50 > 100 μg/mL), suggesting a favorable therapeutic window.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.